Triethyltin bromide

Übersicht

Beschreibung

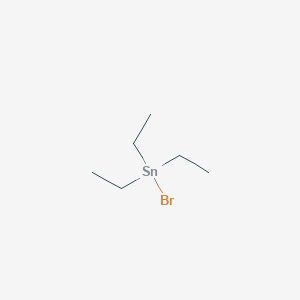

Triethyltin bromide, also known as bromotriethylstannane, is an organotin compound with the molecular formula C6H15BrSn. It is a colorless liquid that is highly toxic and primarily used in scientific research. The compound is known for its neurotoxic and immunotoxic effects, making it a subject of interest in toxicology studies .

Vorbereitungsmethoden

Triethyltin bromide can be synthesized through several methods. One common synthetic route involves the reaction of triethyltin chloride with hydrogen bromide. Another method includes the reaction of tetraethyltin with bromine. Industrial production methods often involve the use of Grignard reagents, where ethylmagnesium bromide reacts with tin tetrachloride to produce this compound .

Analyse Chemischer Reaktionen

Triethyltin bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form triethyltin oxide.

Reduction: It can be reduced to form triethyltin hydride.

Substitution: It undergoes nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. .

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Triethyltin bromide is primarily studied for its toxicological effects on biological systems. It serves as a model compound for understanding organotin toxicity.

- Neurotoxicity : Research indicates that this compound can induce neurotoxic effects in animal models. For instance, a study demonstrated that exposure leads to significant changes in behavior and neurological function in rats, highlighting its potential as a neurotoxin .

- Hematological Effects : Investigations into the interactions of this compound with red blood cells have shown alterations in cell membrane integrity and function, which could contribute to its overall toxicity profile .

- Cellular Mechanisms : The compound acts as an inhibitor of mitochondrial ATP synthase, disrupting energy production in cells. This property is utilized to study mitochondrial dysfunction and related diseases .

Biochemical Applications

In biochemistry, this compound is employed as a reagent to explore various metabolic pathways.

- Enzyme Inhibition Studies : this compound has been used to inactivate enzymes such as yeast hexokinase B. This inhibition allows researchers to examine enzyme kinetics and the effects of thiol compounds on enzyme reactivation .

- Metabolic Pathway Analysis : The compound's ability to inhibit oxidative phosphorylation makes it a valuable tool for studying metabolic pathways and energy production in cells .

Industrial Applications

Beyond biological research, this compound finds applications in industrial settings.

- Polymer Stabilization : Organotin compounds, including this compound, are utilized as heat stabilizers in polyvinyl chloride (PVC) products. Their effectiveness in enhancing thermal stability has been quantitatively evaluated through differential thermal analysis .

- Antifouling Agents : this compound has been historically used as an antifouling agent in marine coatings due to its biocidal properties. However, environmental concerns have led to restrictions on its use due to toxicity to aquatic life .

Case Study 1: Neurotoxicity Assessment

A study assessed the neurotoxic effects of this compound on rats. The findings indicated significant behavioral changes and neuronal damage, providing insights into the mechanisms of organotin-induced neurotoxicity.

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and yeast hexokinase B revealed that the compound effectively inhibits enzyme activity. Subsequent experiments demonstrated reactivation through dithiothreitol treatment, illustrating potential pathways for mitigating toxicity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Toxicology | Study of neurotoxic effects on animal models | Induces behavioral changes; affects hematology |

| Biochemistry | Inhibition of metabolic enzymes | Inactivates hexokinase B; disrupts ATP synthesis |

| Industrial Use | Stabilization of PVC products | Enhances thermal stability; used as antifouling agent |

| Environmental Impact | Assessment of aquatic toxicity | Restricted use due to ecological concerns |

Wirkmechanismus

The mechanism of action of triethyltin bromide involves its interaction with cellular membranes and proteins. It activates cyclic AMP-dependent protein kinases, leading to enhanced phosphorylation of proteins. This activation disrupts cellular signaling pathways, resulting in neurotoxic and immunotoxic effects. The compound also induces apoptosis in neuronal cells by activating glial cells and releasing pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Triethyltin bromide is similar to other organotin compounds such as trimethyltin chloride, tributyltin chloride, and dibutyltin dichloride. it is unique in its specific neurotoxic and immunotoxic effects. Unlike other organotin compounds, this compound has a higher affinity for binding to hemoglobin and activating cyclic AMP-dependent protein kinases .

Similar Compounds

- Trimethyltin chloride

- Tributyltin chloride

- Dibutyltin dichloride

- Diphenyltin dichloride

This compound stands out due to its specific applications in neurotoxicity research and its unique chemical properties.

Biologische Aktivität

Triethyltin bromide (TETB) is an organotin compound known for its diverse biological activities and potential toxicological effects. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is a member of the organotin family, characterized by its tin atom bonded to three ethyl groups and a bromine atom. Its chemical structure allows it to interact with biological systems in various ways, notably affecting neurotransmitter systems and cellular signaling pathways.

- Neurotransmitter Modulation : TETB has been shown to alter neurotransmitter levels in the brain, particularly affecting cyclic AMP (cAMP) pathways. Studies indicate that TETB activates cAMP-dependent protein kinases in human red blood cells and bovine brain tissues, suggesting a role in modulating neuronal signaling .

- Cytotoxicity : Research indicates that TETB exhibits cytotoxic effects on various cell lines. In one study, treatment with TETB resulted in significant reductions in cell viability, highlighting its potential as a cytotoxic agent .

- Behavioral Changes : Chronic exposure to TETB in animal models has been linked to long-term behavioral alterations. For instance, young rats exposed to TETB exhibited persistent changes in behavior, indicating neurotoxic effects that may have implications for developmental neurotoxicity .

Toxicological Profile

The toxicological profile of this compound reveals significant health risks associated with exposure. The following table summarizes key findings from various studies regarding its toxicity:

| Study | Exposure Type | Findings |

|---|---|---|

| Alajouanine et al., 1958 | Ingestion | Reviewed 201 cases; 98 deaths reported due to acute poisoning from organotin compounds. |

| Gerren et al., 1976 | Inhalation | Electrophysiological alterations observed in rodents exposed to triethyltin. |

| Pluta and Ostrowska, 1987 | Intraperitoneal | Decreased cerebral blood flow by 30-40% followed by increased flow after 48 hours; brain edema noted. |

| Iwamoto, 1960 | Chronic exposure | Severe bronchitis and vascular edema observed in rats after prolonged exposure to tributyltin mixtures. |

Case Studies

Several case studies highlight the severe neurological effects associated with triethyltin exposure:

- Case Study 1 : A group of workers exposed to trimethyltin compounds exhibited symptoms such as memory loss, disorientation, and aggressive behavior long after exposure ceased. Some individuals experienced persistent neurological deficits for years post-exposure .

- Case Study 2 : A laboratory incident involving a chemist who inhaled triethyltin vapors led to acute neurological symptoms including confusion and seizures. Follow-up evaluations revealed lasting cognitive impairments even months after the incident .

Research Findings

Recent studies have focused on the broader implications of this compound's biological activity:

- A study demonstrated that TETB could induce oxidative stress in neuronal cells, leading to apoptosis through mitochondrial dysfunction .

- Another investigation highlighted the potential for TETB to disrupt endocrine functions, raising concerns about its environmental persistence and bioaccumulation effects on wildlife and humans alike .

Eigenschaften

IUPAC Name |

bromo(triethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5.BrH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPIFPBKXYBDGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](CC)(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BrSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040712 | |

| Record name | Triethyltin bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triethyl tin bromide is a clear colorless liquid. (NTP, 1992) | |

| Record name | TRIETHYL TIN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

435 °F at 760 mmHg (NTP, 1992) | |

| Record name | TRIETHYL TIN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

210 °F (NTP, 1992) | |

| Record name | TRIETHYL TIN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992) | |

| Record name | TRIETHYL TIN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.63 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | TRIETHYL TIN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2767-54-6 | |

| Record name | TRIETHYL TIN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triethyltin bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromotriethylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, bromotriethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethyltin bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyltin bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOTRIETHYLSTANNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UOP17166KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

7.7 °F (NTP, 1992) | |

| Record name | TRIETHYL TIN BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21174 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.